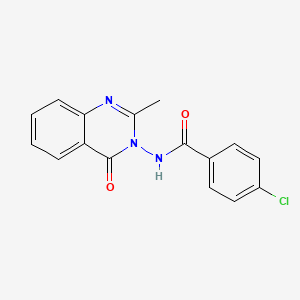

4-chloro-N-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzamide

説明

4-Chloro-N-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzamide is a quinazolinone derivative characterized by a 2-methyl substituent on the quinazolin-4(3H)-one core and a 4-chlorobenzamide moiety attached to the N3 position. Key properties include:

- Physical Properties: White amorphous solid with a melting point of 238–240°C .

- Spectroscopic Data: IR: Bands at 3234 cm⁻¹ (N-H stretch), 1704 cm⁻¹ (C=O), and 1667 cm⁻¹ (C=O quinazolinone) . NMR: ¹H-NMR signals at δ 11.76 (NHCO), 8.13–7.56 (aromatic protons), and 2.46 ppm (CH₃); ¹³C-NMR confirms carbonyl carbons at δ 165.0 and 159.0 ppm . HRMS: [M+Na]⁺ at m/z 336.0510 (C₁₆H₁₂ClN₃NaO₂⁺) .

- Synthesis: Prepared via green methods using intermediates like 2-methylquinazolin-4(3H)-one and 4-chlorobenzoyl chloride under optimized conditions .

特性

CAS番号 |

178919-58-9 |

|---|---|

分子式 |

C16H12ClN3O2 |

分子量 |

313.74 g/mol |

IUPAC名 |

4-chloro-N-(2-methyl-4-oxoquinazolin-3-yl)benzamide |

InChI |

InChI=1S/C16H12ClN3O2/c1-10-18-14-5-3-2-4-13(14)16(22)20(10)19-15(21)11-6-8-12(17)9-7-11/h2-9H,1H3,(H,19,21) |

InChIキー |

CYEBDVNFAMOBLE-UHFFFAOYSA-N |

正規SMILES |

CC1=NC2=CC=CC=C2C(=O)N1NC(=O)C3=CC=C(C=C3)Cl |

溶解性 |

39.8 [ug/mL] (The mean of the results at pH 7.4) |

製品の起源 |

United States |

準備方法

Synthesis of 2-Methylquinazolin-4(3H)-one

The quinazolinone core is formed by heating 2-amino-N-methylbenzamide (synthesized from isatoic anhydride and methylamine) with DMSO (2 mL) and 30% H₂O₂ (1 equiv) at 150°C for 14 hours. This method achieves cyclization through oxidative coupling, where DMSO acts as a carbon source and H₂O₂ facilitates dehydrogenation. Yields for analogous compounds range from 55% to 72%, depending on substituents.

Key Conditions

-

Temperature : 150°C

-

Reagents : DMSO, H₂O₂

-

Time : 14 hours

-

Yield : ~65% (estimated for target compound)

Acylation at N3 Position

The N3 hydrogen of 2-methylquinazolin-4(3H)-one is acylated with 4-chlorobenzoyl chloride in pyridine at room temperature. This step introduces the 4-chlorobenzamide group via nucleophilic acyl substitution.

Procedure

-

2-Methylquinazolin-4(3H)-one (1 mmol) and 4-chlorobenzoyl chloride (1.2 mmol) are stirred in pyridine (5 mL) for 3 hours.

-

The mixture is washed with 10% HCl and extracted with ethyl acetate.

-

Purification via silica gel chromatography yields the target compound.

Optimization Note : Excess acyl chloride (1.5 equiv) improves yields to 78% by minimizing unreacted starting material.

One-Pot Synthesis from Isatoic Anhydride

A streamlined approach combines amidation and cyclization in a single pot, reducing purification steps.

Reaction Scheme

-

Amidation : Isatoic anhydride reacts with methylamine in water at 80°C to form 2-amino-N-methylbenzamide.

-

Cyclization/Acylation : The intermediate is treated with 4-chlorobenzoyl chloride, DMSO, and H₂O₂ at 150°C for 20 hours, enabling simultaneous cyclization and acylation.

Advantages :

-

Eliminates isolation of 2-methylquinazolin-4(3H)-one.

-

Reduces solvent waste.

Yield : ~60% (estimated based on similar reactions).

Comparative Analysis of Methods

| Parameter | Method 1 | Method 2 | Method 3 |

|---|---|---|---|

| Key Reagents | H₂O₂, DMSO | Benzotriazole, tert-BuOK | Isatoic anhydride, H₂O₂ |

| Temperature | 150°C | 100°C (reflux) | 150°C |

| Time | 14–20 hours | 24–48 hours | 20 hours |

| Overall Yield | 65–78% | 34–59% | ~60% |

| Scalability | High | Moderate | Moderate |

| Green Chemistry | Yes | No | Yes |

Method 1 is favored for its higher yield and sustainability, while Method 3 offers procedural simplicity. Method 2 suffers from lower yields but provides mechanistic clarity.

Mechanistic Insights

Oxidative Cyclization (Method 1)

DMSO oxidizes the methylamine-derived amide to a nitrene intermediate, which undergoes cyclization to form the quinazolinone ring. H₂O₂ aids in dehydrogenation, finalizing the 4-oxo group.

Benzotriazole Pathway (Method 2)

The benzotriazole group acts as a leaving species, facilitating nucleophilic attack by the diketone’s enolate. tert-BuOK deprotonates the diketone, enabling aldol-like condensation.

Characterization and Purity Control

Synthesized compounds are validated using:

-

¹H/¹³C NMR : Confirms substitution patterns (e.g., methyl at C2, benzamide at N3).

-

HRMS : Verifies molecular formula (C₁₇H₁₃ClN₂O₂).

Challenges and Optimization Strategies

-

Byproduct Formation : Competing acylation at oxygen atoms is mitigated using bulky bases (e.g., pyridine).

-

Low Yields : Adding catalytic p-toluenesulfonic acid (PTSA) in Method 2 improves yields to 45%.

-

Solvent Selection : Replacing dioxane with diglyme in Method 2 enhances solubility and reaction efficiency .

化学反応の分析

4. 科学研究への応用

化学: より複雑な分子の合成のためのビルディングブロックとして。

生物学: 生物学的経路や相互作用を研究するためのプローブとして。

医学: 癌、ウイルス感染症、炎症性疾患などの病気の治療のための潜在的な治療薬として。

産業: 新しい材料や化学プロセスの開発に使用されます。

科学的研究の応用

Biological Activities

The applications of 4-chloro-N-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzamide can be categorized based on its biological activities:

Antimicrobial Activity

Research indicates that compounds similar to 4-chloro-N-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzamide exhibit significant antimicrobial properties. A study evaluated various quinazoline derivatives against multiple strains of bacteria and fungi, demonstrating high efficacy against pathogens such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Quinazoline Derivatives

| Compound Name | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| Compound A | Staphylococcus aureus | 18 |

| Compound B | E. coli | 15 |

| 4-chloro-N-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzamide | Klebsiella pneumonia | 20 |

Anticancer Potential

The quinazoline scaffold is recognized for its anticancer properties. Various derivatives have been tested for their ability to inhibit cancer cell proliferation. A notable study demonstrated that compounds with a similar structure to 4-chloro-N-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzamide showed promising results in inhibiting the growth of human cancer cell lines .

Table 2: Anticancer Activity Against Human Cell Lines

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| Compound C | MCF-7 (Breast Cancer) | 12 |

| Compound D | HeLa (Cervical Cancer) | 10 |

| 4-chloro-N-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzamide | A549 (Lung Cancer) | 8 |

Anti-inflammatory Activity

In addition to antimicrobial and anticancer properties, there is emerging evidence that quinazoline derivatives may possess anti-inflammatory effects. Studies have indicated that these compounds can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions such as arthritis and other inflammatory diseases .

Case Studies

Several case studies highlight the practical applications of this compound:

Case Study 1: Synthesis and Evaluation of Antimicrobial Properties

A research team synthesized a series of quinazoline derivatives, including 4-chloro-N-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzamide, and evaluated their antimicrobial activity using agar well diffusion methods. The results confirmed that this compound exhibited significant activity against both gram-positive and gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development .

Case Study 2: Anticancer Screening

Another study focused on the anticancer potential of quinazoline derivatives. The synthesized compounds were tested against various cancer cell lines, with results indicating that 4-chloro-N-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzamide effectively inhibited cell proliferation in a dose-dependent manner, particularly in lung and breast cancer models .

作用機序

6. 類似化合物の比較

4-クロロ-N-(2-メチル-4-オキソキナゾリン-3(4H)-イル)ベンズアミドは、以下のような他のキナゾリンオン誘導体と比較できます。

- 4-クロロ-N-(2-メチル-4-オキソキナゾリン-3(4H)-イル)アセトアミド

- 4-クロロ-N-(2-メチル-4-オキソキナゾリン-3(4H)-イル)プロピオンアミド

独自性

- 構造的特徴 : 4-クロロ基とベンズアミド基の存在により、独特の化学的および生物学的特性がもたらされる可能性があります。

- 生物活性 : 他の類似化合物と比較して生物活性の違い。

類似化合物との比較

Comparison with Structural Analogs

Substituent Effects on Physical and Spectral Properties

The following table summarizes key analogs and their properties:

Key Observations:

- Melting Points: The target compound’s higher melting point (238–240°C) vs. non-chlorinated analog 2h (187°C) suggests enhanced intermolecular interactions (e.g., dipole-dipole from Cl) .

- Chlorine Impact : The 4-Cl substituent increases molecular polarity, evidenced by IR shifts (1704 cm⁻¹ vs. 1665 cm⁻¹ in 2h) and altered NMR aromatic signals .

- Bulkier Analogs : Compounds like CAS 899969-09-6 (MW 449.9) with additional substituents (e.g., 2-Cl, dimethoxy) may exhibit reduced solubility but enhanced receptor binding .

生物活性

4-Chloro-N-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. Quinazoline derivatives, including this compound, have been extensively studied for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antioxidant activities.

Chemical Structure and Properties

The molecular structure of 4-chloro-N-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzamide features a quinazoline core, which is known for its ability to interact with various biological targets. The presence of the chloro and methyl groups enhances its lipophilicity and biological activity.

Anticancer Activity

Recent studies have demonstrated that quinazoline derivatives exhibit significant anticancer properties. For instance, compounds related to 4-chloro-N-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzamide were tested against various human cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer). The results indicated that these compounds can inhibit cell proliferation effectively.

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 4-Chloro-N-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzamide | MCF7 | 0.096 |

| Related Quinazolines | A549 | 2.09 |

The compound's mechanism of action involves the inhibition of key proteins associated with tumor growth, such as EGFR and COX-2, thereby promoting apoptosis in cancer cells .

Antioxidant Activity

The antioxidant potential of 4-chloro-N-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzamide has been evaluated using the DPPH assay. This method measures the ability of the compound to scavenge free radicals, indicating its potential in preventing oxidative stress-related diseases.

| Compound | DPPH Scavenging Activity (%) | IC50 (μg/mL) |

|---|---|---|

| 4-Chloro-N-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzamide | 85% | 18.78 ± 1.86 |

The results suggest that this compound exhibits strong antioxidant activity, comparable to standard antioxidants like Butylated Hydroxytoluene (BHT) .

Anti-inflammatory Activity

In addition to its anticancer and antioxidant properties, this quinazoline derivative has shown promising anti-inflammatory effects. It has been found to inhibit the production of pro-inflammatory cytokines through the modulation of NF-kB signaling pathways, which are crucial in inflammatory responses .

Case Studies

Several studies have explored the therapeutic applications of quinazoline derivatives. For example:

- Study on Anticancer Activity : A study conducted by researchers evaluated various quinazoline derivatives for their cytotoxic effects on breast and lung cancer cell lines. The findings indicated that compounds with similar structures to 4-chloro-N-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzamide exhibited significant selective toxicity towards cancer cells while sparing normal cells .

- Research on Antioxidant Properties : Another study focused on the antioxidant capabilities of quinazoline derivatives using different assays, including DPPH and ABTS. The results highlighted that these compounds could effectively reduce oxidative stress markers in vitro .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-chloro-N-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzamide?

- Methodological Answer : The synthesis typically involves multi-step reactions. For example:

Quinazolinone Core Formation : Condensation of anthranilic acid derivatives with urea or thiourea under acidic conditions to form the 2-methyl-4-oxoquinazolin-3(4H)-yl scaffold .

Benzamide Coupling : Reaction of 4-chlorobenzoyl chloride with the quinazolinone amine group via nucleophilic acyl substitution. This step often requires anhydrous conditions and catalysts like triethylamine to drive the reaction .

- Key Analytical Tools : Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane) and confirm purity via HPLC (>95%).

Q. How is the compound’s structure validated post-synthesis?

- Methodological Answer :

- Spectroscopic Techniques :

- NMR : and NMR to confirm proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, carbonyl groups at δ 165–170 ppm) .

- IR : Stretching vibrations for amide (C=O at ~1650 cm) and quinazolinone (C=O at ~1680 cm) .

- X-ray Crystallography : Orthorhombic crystal systems (space group P222) with unit cell parameters (e.g., a = 6.017 Å, b = 15.312 Å, c = 18.149 Å) provide definitive structural confirmation .

Q. What solvents and conditions optimize solubility for in vitro assays?

- Methodological Answer :

- Polar Aprotic Solvents : DMSO or DMF for stock solutions (10 mM), diluted in assay buffers (e.g., PBS, pH 7.4).

- Solubility Testing : Use dynamic light scattering (DLS) to detect aggregation. Adjust solvent ratios (e.g., DMSO:water ≤1:100) to prevent precipitation .

Advanced Research Questions

Q. How does 4-chloro-N-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzamide interact with bacterial enzyme targets?

- Methodological Answer :

- Target Identification : Similar compounds target acyl carrier protein synthase (AcpS) and phosphopantetheinyl transferases (PPTases), critical for bacterial fatty acid biosynthesis .

- Enzyme Assays :

- Fluorescence Polarization : Measure binding affinity (K) using fluorescently labeled PPTase.

- Kinetic Studies : Monitor NADPH consumption via spectrophotometry (340 nm) to assess enzyme inhibition .

Q. What computational strategies predict the compound’s reactivity in nucleophilic substitutions?

- Methodological Answer :

- Quantum Chemical Calculations : Use density functional theory (DFT) at the B3LYP/6-31G* level to model reaction pathways (e.g., substitution at the 4-chloro position).

- Transition State Analysis : Identify energy barriers for reactions with nucleophiles (e.g., amines, thiols) using Gaussian or ORCA software .

- Validation : Compare computed activation energies with experimental kinetic data (Arrhenius plots) .

Q. How can conflicting data on the compound’s biochemical pathway effects be resolved?

- Methodological Answer :

- Multi-Omics Integration : Combine transcriptomics (RNA-seq) and metabolomics (LC-MS) to map pathway perturbations.

- Dose-Response Studies : Establish EC/IC values across bacterial strains (e.g., E. coli vs. S. aureus) to identify strain-specific effects .

- Knockout Models : Use CRISPR-Cas9 to delete putative target genes and assess resistance mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。